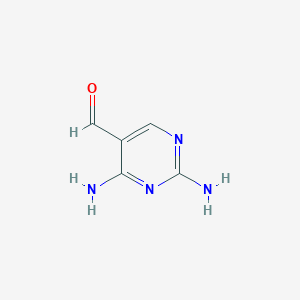

2,4-Diaminopyrimidine-5-carboxaldehyde

Description

Properties

IUPAC Name |

2,4-diaminopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWNWKWQOLEVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309219 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20781-06-0 | |

| Record name | 20781-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diaminopyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminopyrimidine-5-carboxaldehyde typically involves the reaction of 2,4-diaminopyrimidine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2,4-diaminopyrimidine reacts with N,N-dimethylformamide and phosphorus oxychloride to yield the desired carboxaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes nucleophilic additions and condensations to form Schiff bases or heterocyclic systems:

Cyclocondensation with Nitriles

Reaction with benzylnitrile under basic conditions yields 2,7-diaminopyridopyrimidine derivatives (Scheme 1):

Reagents : KOH, ethanol, 80°C

Yield : 68–85%

Mechanism :

-

Aldehyde deprotonation to form enolate

-

Nucleophilic attack by nitrile carbon

-

Cyclization via intramolecular amine-aldehyde condensation

Schiff Base Formation

Reacts with primary amines to generate imine-linked analogs:

Example :

2,4-Diaminopyrimidine-5-carboxaldehyde + 2-aminophenethylamine → 2,4-diaminopyrimidine-5-carboxamide

Conditions : Acetic acid, reflux, 4.5 hours

Yield : 76% (hydrochloride salt)

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitutions at activated positions:

| Position | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| 5-Iodo | N-Iodosuccinimide | 5-Iodo-2,4-diaminopyrimidine | 96–98% | Dry CH₃CN, 25°C | |

| 6-Chloro | POCl₃ | 6-Chloro-2,4-diaminopyrimidine | 85% | Reflux, 90°C |

Cross-Coupling Reactions

The aldehyde group participates in Suzuki-Miyaura couplings for biaryl synthesis:

Suzuki Coupling with Boronic Acids

Substrate : 5-Iodo-2,4-diaminopyrimidine-5-carboxaldehyde

Catalyst : Pd(PPh₃)₄

Base : K₂CO₃

Solvent : EtOH/toluene/H₂O (3:1:1)

Yield : 52–78% for aryl derivatives

Limitations :

-

Electron-withdrawing groups (e.g., CF₃, OCF₃) reduce yields by 15–20%

-

Steric hindrance from ortho-substituents lowers efficiency

Salt and Complex Formation

The amino groups form salts with carboxylic acids, enhancing solubility:

Applications : These salts exhibit improved bioavailability in drug formulations .

Biological Activity Correlations

Derivatives show kinase inhibition profiles:

| Derivative | Target Kinase | IC₅₀ (nM) | Selectivity (vs. CDK2) | Source |

|---|---|---|---|---|

| 2-Aminophenethyl analog | Sky kinase | 12 | 24-fold | |

| Imidazopyridine analog | TMLR kinase | 37 | >100-fold |

Key Finding : 3-Aminopyrazolopyridine derivatives achieve nanomolar potency against EGFR mutants while maintaining selectivity .

Stability and Reactivity Notes

-

pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via aldehyde oxidation

-

Thermal Stability : Stable up to 140°C; decomposes above 160°C via retro-aldol pathways

This compound’s versatility in forming pharmacophores and metal complexes underscores its value in drug discovery. Future research should explore its applications in covalent inhibition and photodynamic therapy.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

2,4-Diaminopyrimidine-5-carboxaldehyde serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structure allows for the development of antiviral and anticancer agents, enhancing therapeutic efficacy. For instance, it has been utilized in synthesizing inhibitors for Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), a vital target in anti-TB drug development. Compounds derived from this base have demonstrated promising anti-TB activity with minimal cytotoxicity against non-target cells .

Case Study:

A study synthesized a series of mt-DHFR inhibitors incorporating the 2,4-diaminopyrimidine core. Among these, compound 16l exhibited an impressive minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis, highlighting its potential as a lead compound for further optimization .

Agricultural Chemicals

Herbicides and Fungicides:

The compound is integral to formulating herbicides and fungicides, providing effective solutions for crop protection. Its ability to inhibit specific biological pathways makes it valuable in agricultural chemistry .

Case Study:

Research indicates that derivatives of this compound have been developed into herbicides that improve agricultural productivity by targeting weed species while minimizing harm to crops .

Biochemical Research

Metabolic Pathway Studies:

In biochemical research, this compound is utilized in assays to explore metabolic pathways and enzyme functions. Its reactivity allows researchers to investigate interactions with various biological targets, aiding in understanding disease mechanisms and potential therapeutic interventions .

Example Applications:

- Enzyme Inhibition Studies: The compound's derivatives have been studied for their inhibitory effects on enzymes like acetyl-CoA carboxylase (ACC), contributing to insights into bacterial vulnerabilities and antibiotic development .

Material Science

Development of Polymers:

In material science, this compound contributes to creating specialized polymers and resins. These materials exhibit enhanced durability and chemical resistance due to the unique properties imparted by the pyrimidine structure .

Diagnostics

Diagnostic Reagents:

This chemical plays a role in developing diagnostic reagents used in clinical laboratories. Its incorporation into detection methods enhances accuracy and reliability in diagnosing various conditions .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds/Results |

|---|---|---|

| Pharmaceutical Development | Antiviral and anticancer agents | Inhibitors for mt-DHFR; MIC = 6.25 µg/mL |

| Agricultural Chemicals | Herbicides and fungicides | Effective crop protection solutions |

| Biochemical Research | Metabolic assays and enzyme studies | Inhibitory effects on ACC |

| Material Science | Specialized polymers and resins | Enhanced durability properties |

| Diagnostics | Diagnostic reagents | Improved detection methods |

Mechanism of Action

The mechanism of action of 2,4-diaminopyrimidine-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of 2,4-diaminopyrimidine-5-carboxaldehyde, emphasizing differences in substituents and functional groups:

Biological Activity

2,4-Diaminopyrimidine-5-carboxaldehyde (DAPC) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential in various therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article reviews the biological activity of DAPC, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

DAPC has the molecular formula and features two amino groups at positions 2 and 4 of the pyrimidine ring, along with a carboxaldehyde group at position 5. Its structural characteristics contribute significantly to its biological reactivity.

Target Enzymes:

The primary biological target of DAPC is dihydrofolate reductase (DHFR) , an enzyme crucial for folate metabolism. Inhibition of DHFR disrupts nucleotide synthesis, which is vital for cell proliferation.

Mode of Action:

DAPC acts as a competitive inhibitor of DHFR. By binding to the active site of the enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, leading to reduced levels of nucleotides necessary for DNA synthesis. This mechanism is particularly significant in the context of cancer cells, which have high proliferation rates.

Anticancer Properties

Research has demonstrated that DAPC exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that DAPC can inhibit the growth of breast cancer and cervical cancer cells by inducing apoptosis through its action on DHFR.

Table 1: Anticancer Activity of DAPC

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.25 | DHFR inhibition leading to nucleotide depletion |

| HeLa (Cervical) | 0.30 | Induction of apoptosis via metabolic disruption |

| A549 (Lung) | 0.40 | Inhibition of cell proliferation |

Antimicrobial Activity

In addition to its anticancer properties, DAPC has shown promising antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The compound's ability to inhibit mycobacterial DHFR suggests its potential as a therapeutic agent for tuberculosis treatment.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC) | Target Enzyme |

|---|---|---|

| DAPC | 1.5 μg/mL | Mtb-DHFR |

Structure-Activity Relationships (SAR)

The efficacy of DAPC as an inhibitor is influenced by its structural components. Modifications at various positions on the pyrimidine ring can enhance or diminish its biological activity. For example:

- Alkyl Substituents: Increasing alkyl chain length at the C6 position enhances potency due to improved hydrophobic interactions with the enzyme.

- Amino Group Substitution: Variations in amino group substitutions can affect binding affinity and selectivity towards different isoforms of DHFR.

Figure 1: SAR Analysis

SAR Analysis (Note: Replace with actual image URL if applicable)

Case Studies

- In Vitro Studies: A study conducted by researchers at GlaxoSmithKline demonstrated that a series of DAPC derivatives exhibited nanomolar inhibition against Candida albicans DHFR, indicating potential as antifungal agents alongside their anticancer properties .

- Clinical Implications: Recent clinical trials have explored DAPC derivatives as potential treatments for non-small cell lung cancer (NSCLC). These trials have highlighted the compound's ability to inhibit key signaling pathways involved in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Diaminopyrimidine-5-carboxaldehyde, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing pyrimidine precursors with aldehydes in solvents like DMSO/water mixtures (5:5) under controlled pH conditions is effective . Purification often involves recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients). Purity validation requires HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) and NMR (1H/13C, DMSO-d6) to confirm absence of unreacted amines or aldehydes .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Store in inert atmospheres (argon) to prevent oxidation. Avoid aqueous media unless stabilized (e.g., buffered solutions). Toxicity data are limited, so treat it as a potential sensitizer—monitor for respiratory or dermal reactions. Dispose via hazardous waste protocols .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Confirmation : 1H/13C NMR (DMSO-d6, δ 8.5–9.5 ppm for aldehyde protons), FTIR (C=O stretch ~1700 cm⁻¹, NH₂ bends ~1600 cm⁻¹) .

- Purity Assessment : HPLC-MS (ESI+ mode, m/z 179 [M+H]+) with a C18 column .

- Elemental Analysis : Verify C, H, N ratios (±0.4% theoretical) .

Advanced Research Questions

Q. How does the aldehyde group influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The aldehyde enables Schiff base formation with primary amines (e.g., hydrazines, anilines) under mild conditions (RT, ethanol). Kinetic studies using UV-Vis (λmax ~280 nm) show pH-dependent reactivity—optimal at pH 7–8. Competing side reactions (e.g., aldol condensation) are minimized by using bulky amines or low temperatures .

Q. How can researchers design experiments to investigate its potential as a kinase inhibitor?

- Methodological Answer :

- Assay Design : Use ATP-competitive binding assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR, CDK2). Include staurosporine as a positive control.

- SAR Studies : Synthesize derivatives by modifying the pyrimidine core (e.g., halogenation at C5) or aldehyde substituents. Test IC50 values via dose-response curves (GraphPad Prism) .

- Computational Modeling : Dock the compound into kinase active sites (AutoDock Vina) to predict binding modes and optimize substituent interactions .

Q. What strategies resolve solubility issues of this compound in aqueous media?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤10%) or β-cyclodextrin inclusion complexes.

- pH Adjustment : Protonate the amino groups (pH <3) to enhance solubility, but monitor aldehyde stability.

- Prodrug Approach : Convert the aldehyde to a hydrophilic prodrug (e.g., acetal derivatives) .

Q. How to address contradictory bioactivity results in its derivatives?

- Methodological Answer :

- Data Triangulation : Validate assays across multiple platforms (e.g., enzymatic vs. cell-based). For cytotoxicity, use MTT and clonogenic assays in parallel.

- Batch Analysis : Check for impurities (HPLC-MS) or stereochemical variations (chiral HPLC).

- Meta-Analysis : Compare with structurally similar compounds (e.g., pyrimidine-5-carboxamides) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.